4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanobenzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves a condensation reaction between 3-cyanobenzaldehyde and pyrrolidine under acidic conditions to form the desired product.
Purification: The crude product is then purified using recrystallization techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
Boc-4-(3-Cyanophenyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but includes a Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and applications.
4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid: This compound features a fluorine atom instead of a cyano group, leading to different chemical and biological properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.
Properties
Molecular Formula |
C12H13ClN2O2 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H12N2O2.ClH/c13-5-8-2-1-3-9(4-8)10-6-14-7-11(10)12(15)16;/h1-4,10-11,14H,6-7H2,(H,15,16);1H |
InChI Key |
HJABUIHPPBREPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC(=C2)C#N.Cl |
Origin of Product |
United States |
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